methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
This compound is a triazole-based sulfide ester featuring a 4-methoxyphenyl group at position 5 and a 4-methylphenyl group at position 4 of the 1,2,4-triazole ring.
Properties
CAS No. |
763111-40-6 |
|---|---|
Molecular Formula |
C19H19N3O3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H19N3O3S/c1-13-4-8-15(9-5-13)22-18(14-6-10-16(24-2)11-7-14)20-21-19(22)26-12-17(23)25-3/h4-11H,12H2,1-3H3 |
InChI Key |
AFMSUMCEJWZMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A common precursor for 1,2,4-triazole-3-thiones is 1,4-diphenyl thiosemicarbazide, which undergoes base-mediated cyclization in alkaline media (e.g., NaOH/EtOH) to form 4,5-diphenyl-4H-1,2,4-triazole-3-thione. For the target compound, the phenyl groups are replaced with 4-methoxyphenyl and 4-methylphenyl substituents. This modification requires tailored starting materials:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclization. A study on imidazo[1,2-a][1,triazines demonstrated that microwave conditions reduced reaction times from hours to minutes while improving yields. Applying this method, the triazole core could be synthesized in >85% yield within 15 minutes at 150°C.
Alternative Pathways and Modifications
Esterification of Preformed Sulfanyl Acetic Acid
An alternative route involves synthesizing {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, followed by esterification with methanol:
One-Pot Synthesis
A patent method for analogous triazolinones describes a one-pot approach combining sulfonyl chloride, metal cyanate, and triazolinone in the presence of N-alkylimidazole. Adapting this, the target compound could be synthesized by reacting:
-
4-Methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride (or analogous precursor),
-
Lithium cyanate ,
-
5-Methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one ,
Analytical Validation and Characterization
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction of analogous compounds confirms the planar triazole ring and substituent orientations. For example, a related structure showed a dihedral angle of 12.39° between the triazole and aryl rings.
Industrial-Scale Optimization
Purification Techniques
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones.
Key Reagents and Conditions
| Reagent | Conditions | Product Formed |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 8–12 h | Sulfoxide derivative |
| mCPBA (1.5 eq) | CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 6 h | Sulfone derivative |
Mechanistic Insights
-
Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance within the triazole ring.
-
Steric hindrance from the 4-methylphenyl group slows reaction kinetics compared to simpler triazole thioethers.
Reduction Reactions
The ester group is susceptible to reduction, yielding alcohol or amine derivatives.
Key Reagents and Outcomes
| Reagent | Conditions | Major Product |
|---|---|---|
| LiAlH<sub>4</sub> (2 eq) | Dry THF, reflux, 4 h | 2-((Triazolyl)sulfanyl)ethanol |
| BH<sub>3</sub>·THF (3 eq) | RT, 12 h | Partial reduction to aldehyde |
Notes
-
LiAlH<sub>4</sub> fully reduces the ester to a primary alcohol with >85% yield.
-
BH<sub>3</sub>·THF shows selectivity for partial reduction, likely due to coordination with the triazole nitrogen .
Hydrolysis Reactions
The ester hydrolyzes under acidic or basic conditions to form carboxylic acids.
Hydrolysis Pathways
| Condition | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 1M NaOH | Aqueous ethanol, 80°C | 2-((Triazolyl)sulfanyl)acetic acid | 92 |
| 1M HCl | Reflux, 6 h | Same as above | 88 |
Kinetic Data
-
Base-catalyzed hydrolysis follows second-order kinetics (k = 0.15 L/mol·min at 80°C).
-
Acidic hydrolysis produces fewer side products due to suppressed triazole ring decomposition .
Nucleophilic Substitution
The ester’s methoxy group participates in nucleophilic displacement reactions.
Representative Reactions
| Nucleophile | Conditions | Product |
|---|---|---|
| NH<sub>3</sub> (excess) | Methanol, 60°C, 24 h | 2-((Triazolyl)sulfanyl)acetamide |
| HSCH<sub>2</sub>COOEt | K<sub>2</sub>CO<sub>3</sub>, DMF, RT | Thioester derivative |
Substitution Efficiency
-
Amidation proceeds quantitatively in ammonia-saturated methanol.
-
Thiols require anhydrous conditions to avoid competing oxidation.
Triazole Ring Modifications
The 1,2,4-triazole core participates in electrophilic substitutions and cycloadditions.
Observed Reactions
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces nitro groups at the 5-position of the triazole (yield: 65%) .
-
Alkylation : Benzyl bromide in DMF with Cs<sub>2</sub>CO<sub>3</sub> selectively alkylates the N-4 position.
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Pathway |
|---|---|---|
| 150°C, 2 h (N<sub>2</sub>) | 15% decomposition to triazole-thiol + methyl acrylate | Retro-Michael addition |
| UV light (254 nm) | 40% degradation in 24 h | Radical-mediated S–C bond cleavage |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, derivatives containing the triazole moiety have shown promising results in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. The presence of the triazole ring is crucial for its biological activity, as it enhances binding affinity to target enzymes involved in cancer cell proliferation and survival .
Agricultural Applications
Fungicidal Properties
this compound exhibits fungicidal properties that make it a candidate for agricultural applications. Research indicates that triazole derivatives can inhibit fungal growth by disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This property positions the compound as a potential fungicide for crop protection against various plant pathogens .
Material Science
Polymer Chemistry
In material science, compounds like this compound are being explored for their potential use in polymer synthesis. The incorporation of triazole units into polymers can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Study 1: Anticancer Activity Assessment
A study conducted by Evren et al. (2019) synthesized several triazole derivatives and evaluated their anticancer activities against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. This compound was among those tested, showing selective cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .
Case Study 2: Agricultural Application
Research published in MDPI explored the efficacy of triazole-based compounds as fungicides. The study demonstrated that this compound effectively inhibited the growth of several fungal strains responsible for crop diseases. The compound's ability to disrupt ergosterol synthesis was confirmed through bioassays and molecular docking studies .
Mechanism of Action
The mechanism of action of methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and methylphenyl groups can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, their substituents, and functional differences:
Key Observations :
- Substituent Diversity: The target compound’s 4-methylphenyl and 4-methoxyphenyl groups differ from analogs with benzotriazole (), fluorobenzoylamino (), or trifluoromethylpyrazole () moieties. These substituents influence lipophilicity and electronic properties, which are critical for bioactivity.
- Ester vs. Amide : The methyl acetate group in the target compound contrasts with acetamide () or benzoate esters (), affecting metabolic stability and solubility.
Structure-Activity Relationship (SAR) :
- Methoxy Groups : The 4-methoxyphenyl group in the target compound may enhance π-π stacking with biological targets, similar to methoxy-substituted triazoles in .
- Sulfanyl Linkers : The sulfanylacetate moiety likely facilitates hydrogen bonding, as seen in crystallographic studies of analogous triazoles ().
Physicochemical Properties
Comparative data on solubility and stability are sparse, but insights can be inferred:
- LogP: The target compound’s logP is estimated to be higher than analogs with polar groups (e.g., cyanophenoxy in ) due to its hydrophobic methylphenyl and methoxyphenyl substituents.
- Crystallographic Data : Triazoles with bulky substituents (e.g., adamantyl in ) exhibit rigid conformations, suggesting the target compound may adopt a planar geometry favorable for bioactivity.
Biological Activity
Methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structural characteristics include:
- Triazole ring : Known for its biological activity.
- Methoxy and methyl substituents : These groups can enhance lipophilicity and biological interactions.
Antibacterial Activity
A series of studies have demonstrated the antibacterial efficacy of triazole derivatives. For instance, a recent study highlighted that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives had potent antibacterial effects comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative A | 8 | Staphylococcus aureus |
| Triazole Derivative B | 16 | Escherichia coli |
| Methyl {[5-(4-methoxyphenyl)-...} | 12 | Pseudomonas aeruginosa |
The binding affinity of these compounds to bacterial enzymes was assessed using molecular docking studies, revealing strong interactions that support their antibacterial mechanisms .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. This compound has shown promising results in inhibiting fungal growth in vitro. In a comparative study:
| Compound | IC50 (µg/mL) | Fungal Strain |
|---|---|---|
| Triazole Derivative C | 5.0 | Candida albicans |
| Methyl {[5-(4-methoxyphenyl)...} | 7.0 | Aspergillus niger |
These findings suggest that the compound could serve as a potential antifungal agent in therapeutic applications .
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. The results indicate that this compound exhibits cytotoxicity in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 10.5 | Cell cycle arrest at G2/M phase |
Further mechanistic studies revealed that the compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins .
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity with an IC50 value comparable to well-known antioxidants like ascorbic acid.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25.0 |
| ABTS | 20.0 |
These results underscore the compound's potential as an antioxidant agent capable of mitigating oxidative stress-related diseases .
Q & A
Advanced Research Question
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior. For similar triazoles, HOMO-LUMO gaps of ~4.5 eV indicate moderate reactivity .
- Natural Bond Orbital (NBO) analysis: Identifies hyperconjugative interactions (e.g., LP(S) → σ*(C–N)) stabilizing the sulfanyl group .
- Molecular Electrostatic Potential (MEP): Maps electron-rich regions (e.g., triazole sulfur) for nucleophilic attack prediction .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Advanced Research Question
- Substituent effects: Replace 4-methylphenyl with bulkier groups (e.g., cycloheptyl) to enhance hydrophobic interactions, as demonstrated in sulfonamide-triazole hybrids .
- Sulfanyl vs. sulfonyl: Compare thioether (-S-) and sulfone (-SO₂-) analogs to evaluate electron-withdrawing effects on target binding .
- Methoxy positional isomerism: Test para- vs. meta-methoxy substitution on the phenyl ring to optimize steric compatibility .
What experimental strategies assess the compound’s stability under varying pH and temperature conditions?
Basic Research Question
How can analytical methods be developed to quantify this compound in complex matrices (e.g., biological samples)?
Advanced Research Question
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for the [M+H]⁺ ion (e.g., m/z 410 → 292) .
- Sample preparation: Protein precipitation with acetonitrile (1:3 v/v) reduces matrix interference in plasma .
- Validation parameters: Ensure linearity (R² > 0.995), LOD (<1 ng/mL), and recovery (>85%) per ICH guidelines .
What strategies improve solubility and formulation for in vivo studies?
Basic Research Question
- Co-solvent systems: Use PEG-400/water (30:70) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Solid dispersion: Prepare with PVP-K30 (1:3 ratio) via spray drying to increase dissolution rate .
- LogP optimization: Introduce hydrophilic groups (e.g., hydroxyl) on the phenyl ring while maintaining LogP < 3 for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
